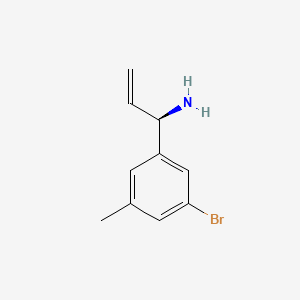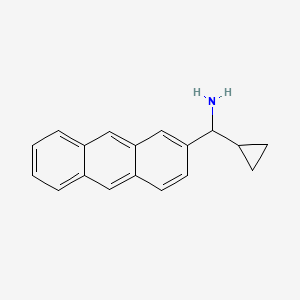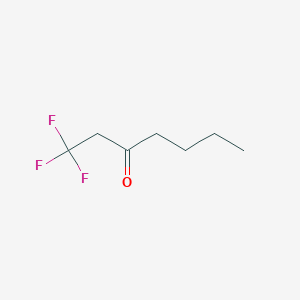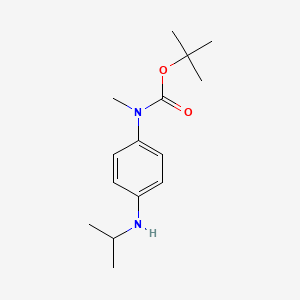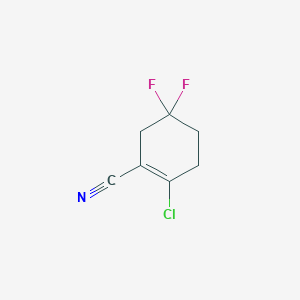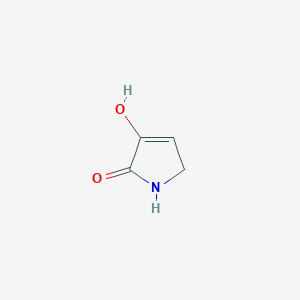
3-Hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of a hydroxyl group at the third position and a keto group at the second position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-pyrrol-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of aminomethylene Meldrum’s acid derivatives via flash vacuum pyrolysis. This method provides a route to 4,5-unsubstituted pyrrolones through a hydrogen-transfer–cyclisation sequence .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and keto groups, which are reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrol-2,3-dione derivatives, while reduction can produce 3,4-dihydroxy-1H-pyrrol-2(5H)-one.
Applications De Recherche Scientifique
3-Hydroxy-1H-pyrrol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1H-pyrrol-2(5H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular processes, making it a compound of interest in drug discovery and development.
Comparaison Avec Des Composés Similaires
1H-pyrrol-3(2H)-one: Similar in structure but lacks the hydroxyl group at the third position.
3-Hydroxypyrrole: Similar but does not have the keto group at the second position.
1H-pyrrolo[2,3-b]pyridine: A more complex heterocyclic compound with different biological activities.
Uniqueness: 3-Hydroxy-1H-pyrrol-2(5H)-one is unique due to the presence of both hydroxyl and keto groups on the pyrrole ring, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C4H5NO2 |
|---|---|
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1,6H,2H2,(H,5,7) |
Clé InChI |
JKSIQHDUIKCERS-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
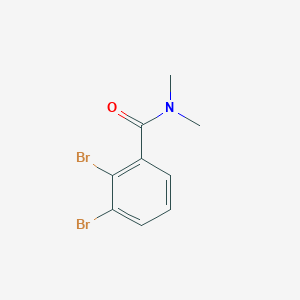

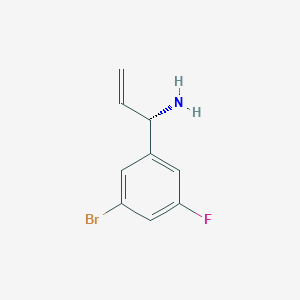
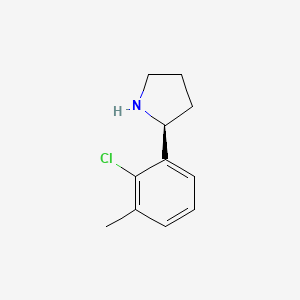
![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
